A Comprehensive Technical Guide to 2-(2-Bromophenyl)-2-methylpropanoic Acid
A Comprehensive Technical Guide to 2-(2-Bromophenyl)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2-(2-Bromophenyl)-2-methylpropanoic acid (CAS Number: 113948-00-8), a crucial building block in synthetic organic chemistry. While its para-substituted isomer, 2-(4-bromophenyl)-2-methylpropanoic acid, is a well-documented precursor in the synthesis of the antihistamine fexofenadine, the ortho-substituted analogue presents unique synthetic challenges and opportunities. This document will cover the core physicochemical properties, plausible synthetic strategies, analytical characterization, and potential applications of this compound, offering valuable insights for professionals in drug discovery and materials science.
Introduction: The Significance of Ortho-Substituted Phenylpropanoic Acids
Arylpropionic acid derivatives are a significant class of compounds in medicinal chemistry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1] The substitution pattern on the phenyl ring profoundly influences the biological activity and metabolic profile of these molecules. While para-substitution is common, ortho-substituted analogues like 2-(2-Bromophenyl)-2-methylpropanoic acid are of particular interest due to the steric and electronic effects imparted by the ortho-bromo group. This substituent can enforce specific conformations, modulate acidity, and serve as a handle for further chemical transformations, making it a valuable synthon for creating novel chemical entities.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a compound is paramount for its safe handling and effective use in research and development.
| Property | Value | Source |
| CAS Number | 113948-00-8 | SynQuest Labs |
| Molecular Formula | C₁₀H₁₁BrO₂ | SynQuest Labs |
| Molecular Weight | 243.10 g/mol | SynQuest Labs |
| Appearance | White to off-white solid | Generic |
| Melting Point | 100-102 °C | |
| Purity | Typically >98% | Generic |
Safety Information:
According to the Safety Data Sheet (SDS) provided by SynQuest Labs, 2-(2-Bromophenyl)-2-methylpropanoic acid is classified as follows:
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Acute Toxicity, Oral (Category 4) : Harmful if swallowed.
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Skin Irritation (Category 2) : Causes skin irritation.
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Eye Irritation (Category 2A) : Causes serious eye irritation.
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Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthetic Strategies: Navigating the Challenges of Ortho-Substitution
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the formation of the carboxylic acid moiety from a suitable precursor.
Caption: Retrosynthetic pathways for 2-(2-Bromophenyl)-2-methylpropanoic acid.
Plausible Synthetic Routes
Route A: From 2-Bromophenylacetic Acid
This is a common and direct approach for the synthesis of 2-arylpropanoic acids.
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Esterification: 2-Bromophenylacetic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester) to protect the acidic proton and prevent side reactions. This is typically achieved by refluxing the acid in the presence of the alcohol and a catalytic amount of a strong acid like sulfuric acid.
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α-Methylation: The ester is then deprotonated at the α-carbon using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures. The resulting enolate is then quenched with an electrophilic methyl source, such as methyl iodide. This step is repeated to introduce the second methyl group.
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Hydrolysis: The resulting 2-(2-bromophenyl)-2-methylpropanoate ester is hydrolyzed back to the carboxylic acid using either acidic or basic conditions.
Experimental Protocol (Hypothetical):
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Step 1: Esterification of 2-Bromophenylacetic Acid: To a solution of 2-bromophenylacetic acid (1 eq.) in methanol (5-10 volumes) is added concentrated sulfuric acid (0.1 eq.) dropwise. The mixture is heated to reflux for 4-6 hours, monitoring by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent (e.g., ethyl acetate), washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the methyl ester.
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Step 2: α,α-Dimethylation: To a solution of LDA (2.2 eq.) in dry THF at -78 °C is added a solution of the methyl 2-(2-bromophenyl)acetate (1 eq.) in dry THF dropwise. The reaction is stirred at -78 °C for 1 hour. Methyl iodide (2.5 eq.) is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated ammonium chloride solution and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
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Step 3: Saponification: The purified methyl 2-(2-bromophenyl)-2-methylpropanoate (1 eq.) is dissolved in a mixture of THF and water. Lithium hydroxide (2-3 eq.) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The THF is removed under reduced pressure, and the aqueous solution is acidified with 1M HCl. The precipitated product is filtered, washed with water, and dried to afford 2-(2-bromophenyl)-2-methylpropanoic acid.
Causality Behind Experimental Choices:
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The use of a strong, sterically hindered base like LDA for deprotonation is crucial to favor the formation of the kinetic enolate and minimize self-condensation of the ester.
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Low temperatures (-78 °C) are employed during the deprotonation and alkylation steps to control the reactivity of the organolithium reagent and prevent side reactions.
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Esterification prior to methylation protects the carboxylic acid, which would otherwise be deprotonated by the strong base.
Route B: Grignard Reaction and Carboxylation
This route involves the formation of an organometallic intermediate followed by reaction with carbon dioxide.
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Formation of Grignard Reagent: 1-Bromo-2-(1-bromoethyl)benzene would be the ideal starting material. However, its synthesis is non-trivial. A more feasible approach might start from 1-bromo-2-ethylbenzene. Conversion to the corresponding Grignard reagent by reaction with magnesium metal in an ether solvent.
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Carboxylation: The Grignard reagent is then reacted with solid carbon dioxide (dry ice) to form the magnesium carboxylate salt.
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Acidification: Subsequent workup with an aqueous acid (e.g., HCl) protonates the carboxylate to yield the final product.
Challenges: The primary challenge with this route is the potential for the Grignard reagent to be sterically hindered, which could affect the efficiency of the carboxylation step.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Aromatic Protons (4H): A complex multiplet pattern in the aromatic region (typically δ 7.0-7.6 ppm) corresponding to the four protons on the bromophenyl ring.
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Methyl Protons (6H): A singlet in the aliphatic region (typically δ 1.5-1.7 ppm) corresponding to the two equivalent methyl groups.
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Carboxylic Acid Proton (1H): A broad singlet at a downfield chemical shift (typically δ 10-12 ppm), which is often exchangeable with D₂O.
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¹³C NMR:
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Aromatic Carbons: Six signals in the aromatic region (typically δ 120-150 ppm), including the carbon attached to the bromine atom (which will be shifted upfield compared to the others) and the quaternary carbon attached to the propanoic acid moiety.
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Quaternary Carbon (C(CH₃)₂): A signal in the aliphatic region (typically δ 45-55 ppm).
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Methyl Carbons: A single signal in the upfield aliphatic region (typically δ 25-30 ppm).
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Carbonyl Carbon: A signal in the downfield region (typically δ 175-185 ppm).
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Infrared (IR) Spectroscopy
Based on the functional groups present, the IR spectrum is expected to show the following characteristic absorption bands:
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O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.[2]
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C-H Stretch (Aliphatic): Absorptions in the region of 2850-3000 cm⁻¹.
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C=O Stretch (Carbonyl): A strong, sharp absorption in the region of 1700-1725 cm⁻¹.[2]
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C-Br Stretch: An absorption in the fingerprint region, typically between 500-600 cm⁻¹.
Mass Spectrometry (MS)
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (243.10 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z 242 and 244 ([M]⁺ and [M+2]⁺).
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Fragmentation Pattern: Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH, 45 Da) and the loss of a bromine radical (-Br, 79/81 Da).
Applications in Drug Development and Materials Science
While specific applications for 2-(2-Bromophenyl)-2-methylpropanoic acid are not well-documented, its structure suggests several potential uses, drawing parallels with its more studied para-isomer.
As a Pharmaceutical Intermediate
The para-isomer, 2-(4-bromophenyl)-2-methylpropanoic acid, is a key intermediate in the synthesis of fexofenadine, a non-sedating antihistamine.[3][4][5] The ortho-isomer could potentially be used to synthesize novel analogues of fexofenadine or other biologically active molecules. The ortho-bromo substituent can be exploited in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further molecular complexity and explore structure-activity relationships.
Caption: Workflow for the use of 2-(2-Bromophenyl)-2-methylpropanoic acid in drug discovery.
In Materials Science
The presence of a reactive bromine atom and a carboxylic acid functional group makes this molecule a candidate for the synthesis of functionalized polymers and other advanced materials. The carboxylic acid can be used for polymerization or for grafting onto surfaces, while the bromo-phenyl group can be modified to tune the electronic or photophysical properties of the resulting material.
Conclusion
2-(2-Bromophenyl)-2-methylpropanoic acid is a valuable, albeit understudied, chemical entity with significant potential in both pharmaceutical and materials science research. While its synthesis presents some challenges due to the ortho-substitution pattern, established organic chemistry principles provide a clear roadmap for its preparation. The unique electronic and steric properties conferred by the ortho-bromo group make it an attractive starting point for the design and synthesis of novel molecules with tailored properties. Further research into the synthesis, characterization, and applications of this compound is warranted and is likely to yield exciting new discoveries.
References
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Guangzhou Weibo Technology Co., Ltd. (n.d.). 2-(2-Bromophenyl)-2-methylpropanoic acid. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpropanoic acid. Retrieved from [Link]
- Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555.
- US Patent No. US20120309973A1. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- European Patent No. EP2532644A1. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
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Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from [Link]
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